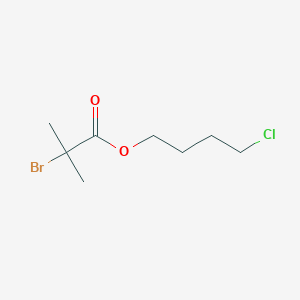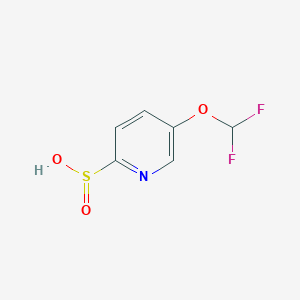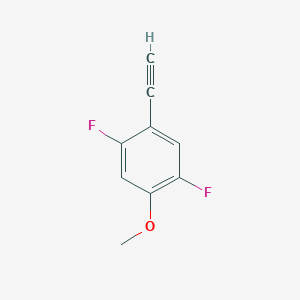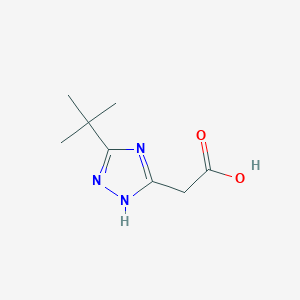![molecular formula C7H5N3O2S2 B12961312 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Thiazolo[5,4-d]pyrimidine derivative, chloroacetic acid
Conditions: Basic medium (e.g., NaOH), reflux
Product: 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-d]pyrimidine ring system. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
-
Cyclization Reaction
Reactants: 2-aminothiazole, aldehyde/ketone
Conditions: Acidic or basic medium, heating
Product: Thiazolo[5,4-d]pyrimidine derivative
化学反応の分析
Types of Reactions
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The compound can be reduced to modify the thiazole ring or the pyrimidine ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution: : The acetic acid moiety can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetic acid moiety.
科学的研究の応用
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by interfering with DNA replication or inducing apoptosis in cancer cells.
類似化合物との比較
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can be compared with other thiazolo[5,4-d]pyrimidine derivatives:
2-(Thiazolo[5,4-d]pyrimidin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid. It may exhibit different solubility and reactivity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)acetonitrile: Contains a nitrile group, which can alter its chemical properties and biological activity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)propanoic acid: A propanoic acid derivative that may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the thiazolo[5,4-d]pyrimidine core with the acetic acid moiety, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C7H5N3O2S2 |
|---|---|
分子量 |
227.3 g/mol |
IUPAC名 |
2-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H5N3O2S2/c11-4(12)1-13-6-5-7(9-2-8-6)14-3-10-5/h2-3H,1H2,(H,11,12) |
InChIキー |
CRKBZWFAZHSMOQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)SCC(=O)O)N=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



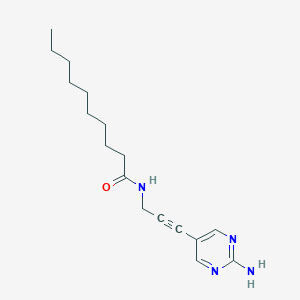
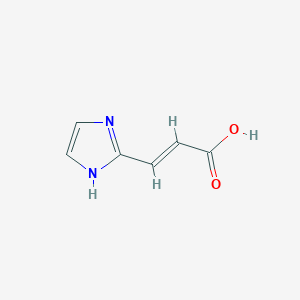

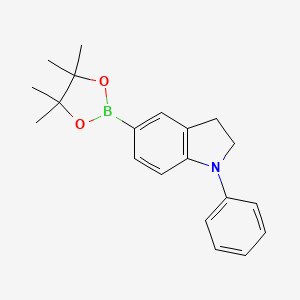

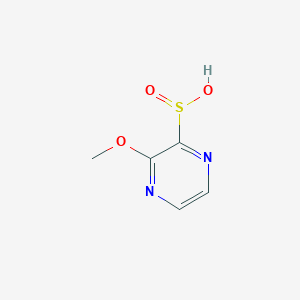
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
